2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

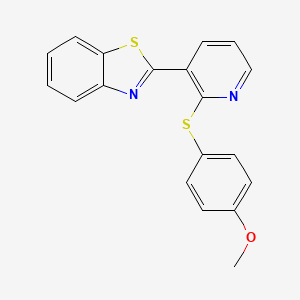

2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with a methoxyphenyl sulfanyl group and a pyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the benzothiazole core.

Attachment of the Methoxyphenyl Sulfanyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzothiazole or pyridinyl rings are substituted with various electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the benzothiazole and pyridinyl rings.

Scientific Research Applications

2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole has a wide range of scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as an anticancer, antimicrobial, and antiviral agent. Its unique structure allows it to interact with various biological targets.

Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of 2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and DNA, affecting their function.

Pathways Involved: It may inhibit or activate various biochemical pathways, leading to its therapeutic effects. For example, it can inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

Benzimidazole Derivatives: These compounds share a similar heterocyclic structure and are known for their broad biological activities.

Indole Derivatives: Indole compounds also have a heterocyclic core and are widely studied for their medicinal properties.

Thiadiazole Derivatives: These compounds contain a sulfur and nitrogen heterocycle and are used in various therapeutic applications.

Uniqueness

2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-(2-((4-Methoxyphenyl)sulfanyl)-3-pyridinyl)-1,3-benzothiazole is a member of the benzothiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a benzothiazole core fused with a pyridine ring and a methoxyphenyl group, which are essential for its biological activity.

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. Research indicates that modifications to the benzothiazole nucleus can enhance its efficacy against various cancer cell lines. For instance, compounds featuring similar structures have shown significant inhibition of cell proliferation in A431 (human epidermoid carcinoma) and A549 (lung carcinoma) cells. The presence of the methoxy group is believed to contribute to the increased cytotoxicity observed in these compounds .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound B7 | A431 | 1.5 | Apoptosis induction |

| Compound 4i | A549 | 2.0 | Cell cycle arrest |

| This compound | Various | TBD | TBD |

Anti-inflammatory Effects

In addition to anticancer properties, benzothiazole derivatives have demonstrated anti-inflammatory effects. Studies have shown that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, suggesting their potential use in treating inflammatory diseases. The mechanism often involves the modulation of signaling pathways associated with inflammation .

Antimicrobial Activity

The antimicrobial properties of benzothiazoles have also been documented. Compounds similar to this compound have exhibited activity against various bacterial strains. The presence of electron-donating groups enhances the antimicrobial efficacy by improving the interaction with bacterial cell membranes .

Study 1: Anticancer Efficacy

A study conducted by Kamal et al. evaluated a series of benzothiazole derivatives for their anticancer activity against multiple human cancer cell lines. The results indicated that certain modifications significantly increased cytotoxicity compared to standard treatments like doxorubicin. The study highlighted the importance of structural features such as the methoxy group in enhancing biological activity .

Study 2: Anti-inflammatory Properties

Research published in Molecules explored the anti-inflammatory effects of benzothiazole derivatives. The study found that specific compounds could effectively reduce inflammation markers in vitro and suggested potential pathways for therapeutic applications in chronic inflammatory conditions .

Properties

IUPAC Name |

2-[2-(4-methoxyphenyl)sulfanylpyridin-3-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2OS2/c1-22-13-8-10-14(11-9-13)23-18-15(5-4-12-20-18)19-21-16-6-2-3-7-17(16)24-19/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOEURJDQLJOVBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)SC2=C(C=CC=N2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.